Arg-Gly-Asp-Cys

Integrin binding Cell adhesion Peptide engineering

Acquire Arg-Gly-Asp-Cys (RGDC) for definitive integrin studies and surface biofunctionalization. Unlike generic linear RGDs or cyclic analogs, RGDC provides a reactive C-terminal cysteine thiol for site-specific, maleimide-based immobilization, ensuring oriented coating density. Validated to enhance osseointegration (>28% bone thickness increase) and fibroblast viability (>140%). Essential for reproducible implant coatings and wound healing scaffolds.

Molecular Formula C15H27N7O7S
Molecular Weight 449.5 g/mol
Cat. No. B1336691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Asp-Cys
SynonymsArg-Gly-Asp-Cys
arginyl-glycyl-aspartyl-cysteine
RGDC peptide
Molecular FormulaC15H27N7O7S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1
InChIKeyAEGSIYIIMVBZQU-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Asp-Cys (RGDC) Tetrapeptide: Technical Baseline for Integrin-Targeted R&D and Procurement


Arg-Gly-Asp-Cys (RGDC, CAS: 109292-46-8) is a linear tetrapeptide with the molecular formula C₁₅H₂₇N₇O₇S and a molecular weight of 449.48 g/mol . The peptide contains the minimal integrin-binding Arg-Gly-Asp (RGD) motif found in fibronectin and other extracellular matrix proteins [1]. Its C-terminal cysteine residue distinguishes it from other linear RGD peptides (e.g., RGDS, GRGDSP) by providing a free thiol group for site-specific conjugation via maleimide-thiol chemistry or gold-thiol self-assembly [2]. This structural feature enables covalent immobilization onto surfaces and nanoparticles while preserving integrin-binding activity, making RGDC a versatile building block for biomaterials, targeted drug delivery, and cell adhesion studies [3].

Why Linear RGD Analogs (RGDS, GRGDSP) Cannot Replace Arg-Gly-Asp-Cys in Surface Engineering and Targeted Delivery


Linear RGD peptides such as RGDS, GRGDS, and GRGDSP lack the C-terminal cysteine residue present in Arg-Gly-Asp-Cys, which eliminates the capacity for site-specific, covalent surface immobilization via thiol chemistry [1]. While these analogs can competitively inhibit integrin-ligand binding in solution [2], they cannot be efficiently tethered to maleimide-functionalized surfaces, gold substrates, or nanoparticle carriers without additional linker chemistry that often compromises bioactivity [3]. Furthermore, the conformational flexibility of linear RGD peptides results in lower integrin-binding efficiency compared to conformationally constrained RGD motifs [4]. Consequently, substituting RGDC with generic linear RGD peptides in applications requiring oriented peptide presentation—such as implant coatings, cell culture scaffolds, or targeted nanocarriers—leads to reduced surface density, loss of spatial control, and diminished biological response [5].

Quantitative Differentiation of Arg-Gly-Asp-Cys Versus Closest Analogs: A Head-to-Head Evidence Review


Cyclized RGDC Exhibits 10-Fold Higher Integrin-Binding Efficiency Than Linear GRGDSP

When conformationally constrained via disulfide bond formation (GAC*RGDC*LGA), the cyclic RGDC-containing peptide exhibits approximately 10-fold higher efficiency than the linear benchmark peptide GRGDSP in inhibiting cell attachment mediated by αvβ1, αvβ3, and αvβ5 integrins [1]. The cyclic RGDC peptide also shows 10-fold greater efficiency than any linear RGD-containing hexapeptide in inhibiting phage binding to α5β1 integrin and α5β1-expressing cell attachment to fibronectin [1].

Integrin binding Cell adhesion Peptide engineering

RGDS-Flanked Cysteine Residues in CRGDC Motif Increase αvβ3-Mediated Cell Adhesion 2-3 Fold Over Linear RGDS

Insertion of the CRGDC sequence (flanked by two cysteine residues) into human lysozyme yields mutant proteins that exhibit 2-3-fold higher cell adhesion activity via αvβ3 integrin compared to mutant proteins containing the linear RGDS sequence without cysteine constraints [1]. The CRGDC-containing mutants also inhibit fibrinogen binding to αIIbβ3 at lower concentrations than the RGDS-inserted control [1].

Protein engineering Integrin αvβ3 Conformational constraint

RGDC Immobilization onto Chitosan Achieves 15.3 μg/mg Peptide Density with >140% Cell Viability Enhancement

Covalent immobilization of RGDC onto DAH-CMTMC (a quaternized chitosan derivative) via thiol-maleimide chemistry achieves a peptide loading density of 15.3 μg/mg as quantified by amino acid analysis [1]. RGDC-functionalized chitosan increases human dermal fibroblast viability to >140% compared to untreated control cells in WST-1 assays [1]. Linear RGD peptides lacking the cysteine residue cannot achieve comparable site-specific immobilization without additional linker chemistry [2].

Biomaterials Surface functionalization Wound healing

RGDC-Coated Titanium Implants Increase In Vivo Peri-Implant Bone Thickness by 28-45% Versus Uncoated Controls

Titanium rods surface-coated with RGDC via gold-thiol chemistry and implanted in rat femurs produce significantly thicker peri-implant bone compared to uncoated control implants [1]. At 2 weeks post-implantation, RGDC-modified implants show bone thickness of 26.2 ± 1.9 μm versus 20.5 ± 2.9 μm for controls (P < 0.01), representing a 28% increase [1]. At 4 weeks, the difference widens to 32.7 ± 4.6 μm versus 22.6 ± 4.0 μm (P < 0.02), a 45% increase [1]. Mechanical pull-out testing shows average interfacial shear strength 38% greater for RGDC-modified rods, though not statistically significant [1].

Osseointegration Implant coating Bone regeneration

RGDC-Functionalized TiO₂ Nanotubes Enhance BMSC Adhesion and Osteogenic Gene Expression Versus Non-Functionalized Nanotubes

Immobilization of RGDC onto anodized TiO₂ nanotubes increases rat bone marrow stromal cell (BMSC) adhesion after 4 hours of cultivation compared to non-functionalized TiO₂ nanotubes [1]. Osteogenic gene expression is dramatically enhanced on TiO₂ nanotubes immobilized with 10 mM RGDC compared to both 1 mM RGDC-functionalized nanotubes and non-functionalized anodized Ti controls [1]. Surface characterization via high-resolution C1s XPS scans confirms successful RGDC immobilization without nanotube destruction [1].

TiO₂ nanotubes Bone marrow stromal cells Osteogenesis

RGDC Exhibits IC50 of 162.4 nM for αvβ1 Integrin, Providing Quantitative Baseline for Selectivity Profiling

In integrin binding assays targeting αvβ1, RGDC demonstrates an IC50 value of 162.4 ± 3.2 nM [1]. This quantitative affinity measurement provides a baseline for comparing RGDC against other targeting peptides (e.g., CTVRTSAD targeting EDB-Fn) in dual-targeting strategies [1]. While head-to-head IC50 data against linear RGD peptides for αvβ1 specifically is not available in the source, this value establishes a reference point for integrin αvβ1-targeted applications.

Integrin αvβ1 Binding affinity Peptide targeting

Procurement-Relevant Application Scenarios for Arg-Gly-Asp-Cys Based on Quantitative Differentiation


Covalent Surface Functionalization of Titanium Orthopedic and Dental Implants

Based on the 28-45% increase in peri-implant bone thickness demonstrated with RGDC-coated titanium rods in rat femur models [5], procurement of RGDC is justified for research groups developing surface-modified orthopedic and dental implants. The C-terminal cysteine enables gold-thiol self-assembly or maleimide-thiol covalent attachment to titanium surfaces pre-treated with APTES and SMP crosslinkers [2]. This approach cannot be replicated with linear RGD peptides lacking a thiol group, making RGDC the preferred peptide for implant coating studies requiring oriented, covalent peptide presentation.

Integrin-Targeted Magnetic Nanohybrid Drug Delivery Systems

RGDC-functionalized magnetic nanohybrids (RFHEMNs) demonstrate enhanced cytotoxicity against αvβ3-overexpressing A549 lung cancer cells compared to free drug and non-targeting controls, with associated dose-dependent S-phase cell cycle arrest and anti-migration activity [5]. The thiol group of RGDC enables conjugation to maleimide-functionalized nanoparticle surfaces, providing integrin αvβ3-targeting capability [5]. Procurement of RGDC for targeted nanocarrier development is supported by this direct experimental evidence of enhanced antitumor efficacy in integrin-overexpressing cancer models.

Chitosan-Based Wound Healing Scaffolds with Enhanced Fibroblast Proliferation

RGDC immobilized onto DAH-CMTMC chitosan derivatives achieves 15.3 μg/mg peptide loading and increases human dermal fibroblast viability to >140% of control levels [5]. The thiol-maleimide conjugation chemistry enables efficient, site-specific peptide tethering that preserves integrin-binding activity [2]. For researchers developing peptide-functionalized wound dressings or tissue engineering scaffolds, RGDC offers quantifiable advantages in immobilization efficiency and cell proliferation enhancement compared to non-cysteine-containing linear RGD peptides.

TiO₂ Nanotube-Modified Surfaces for Enhanced Osteogenic Differentiation

RGDC immobilization onto anodized TiO₂ nanotubes increases BMSC adhesion within 4 hours and dramatically enhances osteogenic gene expression compared to non-functionalized nanotubes [5]. The 10 mM RGDC concentration yields superior osteogenic gene expression versus 1 mM RGDC, demonstrating concentration-dependent bioactivity [5]. This evidence supports procurement of RGDC for research involving TiO₂ nanotube-based orthopedic and dental implant surface engineering, where enhanced osteogenesis is the primary outcome measure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-Gly-Asp-Cys

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.